molecular formula C12H12N2O3 B1629204 5,5'-Oxybis(2-aminophenol) CAS No. 20817-05-4

5,5'-Oxybis(2-aminophenol)

Cat. No.: B1629204
CAS No.: 20817-05-4
M. Wt: 232.23 g/mol
InChI Key: FFXSDAGPJYALFE-UHFFFAOYSA-N
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Description

5,5’-Oxybis(2-aminophenol): , also known as 2-amino-5-(4-amino-3-hydroxyphenoxy)phenol, is an organic compound with the molecular formula C12H12N2O3. It is a derivative of aminophenol and is characterized by the presence of two amino groups and a phenolic oxygen bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Oxybis(2-aminophenol) typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone under controlled conditions. One common method is the reaction of 2-aminophenol with 4-nitrophenol, followed by reduction of the nitro group to an amino group. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under hydrogenation conditions .

Industrial Production Methods: Industrial production of 5,5’-Oxybis(2-aminophenol) often involves large-scale synthesis using similar methods as described above. The process may include additional purification steps, such as recrystallization or chromatography, to ensure high purity of the final product. The compound is typically produced in bulk quantities and supplied in various packaging options, such as drums or bottles .

Chemical Reactions Analysis

Types of Reactions: 5,5’-Oxybis(2-aminophenol) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5,5’-Oxybis(2-aminophenol) is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and polymers. It serves as a building block for the preparation of complex molecules .

Biology: In biological research, this compound is used in the study of enzyme interactions and as a substrate in biochemical assays. It is also investigated for its potential antimicrobial properties .

Medicine: Its unique structure allows for the design of molecules with specific biological activities .

Industry: In the industrial sector, 5,5’-Oxybis(2-aminophenol) is used in the production of high-performance materials, such as polymers and resins. It is also employed in the manufacture of electronic components and as a precursor in the synthesis of specialty chemicals .

Mechanism of Action

The mechanism of action of 5,5’-Oxybis(2-aminophenol) involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the nature of the target. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Uniqueness: 5,5’-Oxybis(2-aminophenol) is unique due to the presence of two amino groups and a phenolic oxygen bridge, which imparts distinct chemical properties and reactivity. This structure allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

2-amino-5-(4-amino-3-hydroxyphenoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c13-9-3-1-7(5-11(9)15)17-8-2-4-10(14)12(16)6-8/h1-6,15-16H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXSDAGPJYALFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=CC(=C(C=C2)N)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70619300
Record name 3,3'-Oxybis(6-aminophenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20817-05-4
Record name 3,3'-Oxybis(6-aminophenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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